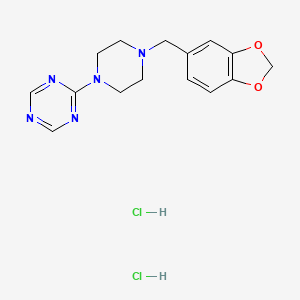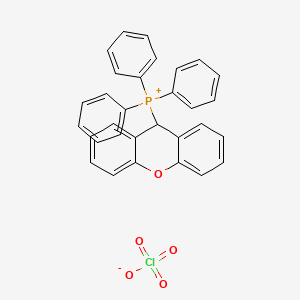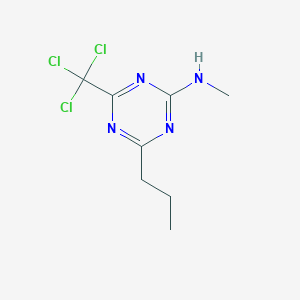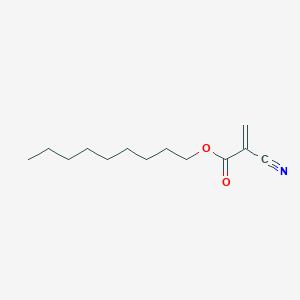
Nonyl 2-cyanoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl 2-cyanoprop-2-enoate, also known as 2-Propenoic acid, 2-cyano-, nonyl ester, is an organic compound with the molecular formula C13H21NO2. It is a member of the cyanoacrylate family, which is known for its strong adhesive properties. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonyl 2-cyanoprop-2-enoate can be synthesized through the esterification of 2-cyanoacrylic acid with nonanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves a continuous process where 2-cyanoacrylic acid and nonanol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Nonyl 2-cyanoprop-2-enoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-cyanoacrylic acid and nonanol.
Polymerization: This compound can polymerize in the presence of a suitable initiator, such as a free radical or anionic initiator, to form poly(this compound).
Addition Reactions: This compound can undergo addition reactions with nucleophiles such as amines and alcohols to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Free radical initiators (e.g., benzoyl peroxide), anionic initiators (e.g., butyllithium).
Addition Reactions: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane).
Major Products Formed
Hydrolysis: 2-cyanoacrylic acid, nonanol.
Polymerization: Poly(this compound).
Addition Reactions: Various cyanoacrylate derivatives.
Applications De Recherche Scientifique
Nonyl 2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Medicine: Explored for use in medical adhesives for wound closure and surgical applications.
Mécanisme D'action
The mechanism of action of nonyl 2-cyanoprop-2-enoate primarily involves its ability to polymerize rapidly in the presence of moisture. This polymerization process is initiated by the nucleophilic attack of water molecules on the cyano group, leading to the formation of a polymer network. The resulting polymer exhibits strong adhesive properties, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
Nonyl 2-cyanoprop-2-enoate can be compared with other cyanoacrylate esters such as:
- Methyl 2-cyanoprop-2-enoate
- Ethyl 2-cyanoprop-2-enoate
- Butyl 2-cyanoprop-2-enoate
- Octyl 2-cyanoprop-2-enoate
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts greater flexibility and hydrophobicity to the resulting polymer. This makes it particularly suitable for applications requiring flexible and water-resistant adhesives .
Similar Compounds
- Methyl 2-cyanoprop-2-enoate : Shorter alkyl chain, less flexible.
- Ethyl 2-cyanoprop-2-enoate : Commonly used in superglues.
- Butyl 2-cyanoprop-2-enoate : Stronger but more rigid adhesive properties.
- Octyl 2-cyanoprop-2-enoate : More flexible but weaker adhesive properties .
Propriétés
Numéro CAS |
21982-40-1 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
nonyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H21NO2/c1-3-4-5-6-7-8-9-10-16-13(15)12(2)11-14/h2-10H2,1H3 |
Clé InChI |
GQCBFHBKISYEQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)C(=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)
![O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate](/img/structure/B14709461.png)
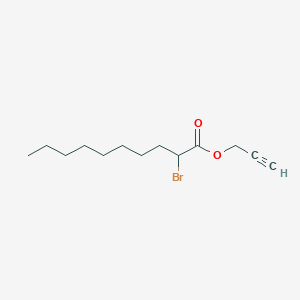
![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)
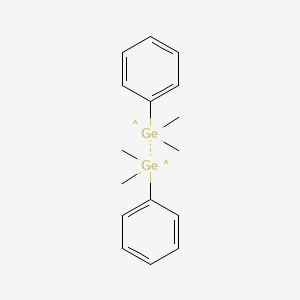
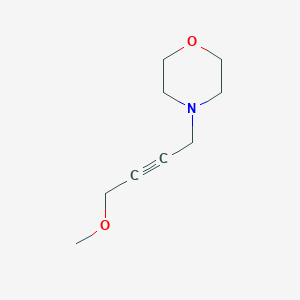
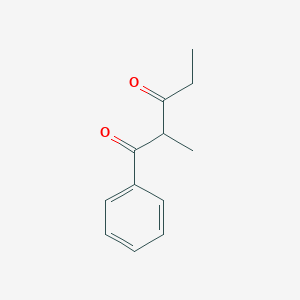
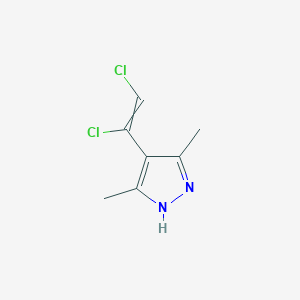
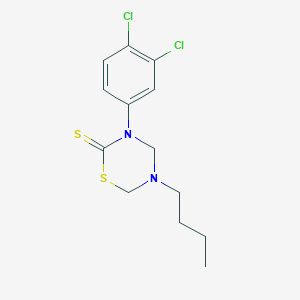
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)

